molecular formula C11H17N B082024 N,N,2,4,6-Pentamethylaniline CAS No. 13021-15-3

N,N,2,4,6-Pentamethylaniline

Cat. No.: B082024
CAS No.: 13021-15-3
M. Wt: 163.26 g/mol
InChI Key: JZBZLRKFJWQZHU-UHFFFAOYSA-N
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Description

N,N,2,4,6-Pentamethylaniline is an organic compound with the molecular formula C11H17N. It is also known as N,N-Dimethylmesidine. This compound is characterized by the presence of five methyl groups attached to the benzene ring and the nitrogen atom. It is a clear liquid with a very pale yellow color and has a boiling point of approximately 213-215°C .

Scientific Research Applications

N,N,2,4,6-Pentamethylaniline has several applications in scientific research:

Safety and Hazards

“N,N,2,4,6-Pentamethylaniline” is classified as a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

N,N,2,4,6-Pentamethylaniline is a chemical compound that has been used in the synthesis of an oximino glycoside . The primary target of this compound is the dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride .

Mode of Action

This compound interacts with its target through a condensation reaction . This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water. In this case, the condensation of this compound with the dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride results in the formation of an oximino glycoside .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of an oximino glycoside . This glycoside can then be reduced with lithium aluminum hydride to yield benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochloride

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a boiling point of 213-215 °c and a density of 0907 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of the oximino glycoside

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of the condensation reaction in which the compound participates . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of other chemicals in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,2,4,6-Pentamethylaniline can be synthesized through the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl alcohol, yielding an oximino glycoside . This glycoside can then be reduced using lithium aluminum hydride to produce benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochloride .

Industrial Production Methods

Industrial production methods for this compound typically involve the alkylation of aniline derivatives under controlled conditions. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N,N,2,4,6-Pentamethylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is frequently used as a reducing agent.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylaniline
  • N-Methylaniline
  • N,N-Diisopropylaniline
  • N,N-Diethylaniline

Uniqueness

N,N,2,4,6-Pentamethylaniline is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it more reactive in electrophilic aromatic substitution reactions compared to its less methylated counterparts .

Properties

IUPAC Name

N,N,2,4,6-pentamethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-6-9(2)11(12(4)5)10(3)7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBZLRKFJWQZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156412
Record name N,N,2,4,6-Pentamethylbenzenamine
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13021-15-3
Record name N,N,2,4,6-Pentamethylbenzenamine
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Record name N,N,2,4,6-Pentamethylbenzenamine
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Record name 13021-15-3
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Record name N,N,2,4,6-Pentamethylbenzenamine
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Record name N,N,2,4,6-Pentamethylaniline
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Synthesis routes and methods

Procedure details

To a mixture of THF (20 mL) and dimethylamine (20 mL, 40% wt in water) at 0° C. was added 2,4,6-trimethylbenzyl chloride (5 g, 29.64 mmol). The mixture was allowed to warm up to room temperature and stirred for 4 h before THF was evaporated and the aqueous residue was extracted with ether. The organic layer was worked up and concentrated as usual to give 2,4,6-trimethylphenyl-dimethylamine in quantitative yleld. This compound was then nitrated and the resulted nitro compound reduced to the corresponding aniline as demonstrated in Example 14.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reaction of N,N,2,4,6-Pentamethylaniline with nitric acid?

A1: Unlike simpler anilines, this compound undergoes nitration via an ipso attack mechanism []. This means the nitro group initially substitutes one of the existing methyl groups on the aromatic ring instead of directly attaching to the ring itself. This leads to the formation of an ipso-intermediate, which can be observed using ¹⁵N NMR spectroscopy.

Q2: How does ¹⁵N NMR spectroscopy provide insights into the ipso attack mechanism?

A2: The use of ¹⁵N-labelled nitric acid (H¹⁵NO₃) and ¹⁵N-labelled this compound in separate experiments allows researchers to track the fate of the nitrogen atoms throughout the reaction using ¹⁵N NMR. For instance, the appearance of a strong emission signal for the ¹⁵NO₂ group at the beginning of the reaction confirms the formation of the ipso-intermediate []. Additionally, observing signal enhancements or emissions due to nitrogen exchange between the ipso-intermediate and nitric acid provides valuable information about the reaction dynamics.

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